N-(2,6-dichlorobenzoyl)-N'-(1,2,2-trichlorovinyl)urea

Description

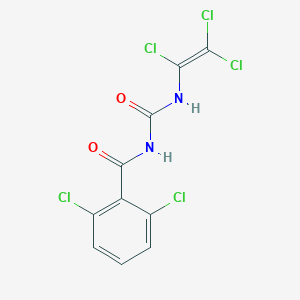

N-(2,6-dichlorobenzoyl)-N'-(1,2,2-trichlorovinyl)urea is a benzoylurea derivative characterized by a dichlorinated benzoyl group and a trichlorovinyl-substituted urea moiety. The dichlorobenzoyl group is a common pharmacophore in agrochemicals, contributing to stability and target specificity, while the trichlorovinyl substituent may enhance lipophilicity and persistence in environmental matrices .

Properties

CAS No. |

647825-65-8 |

|---|---|

Molecular Formula |

C10H5Cl5N2O2 |

Molecular Weight |

362.4 g/mol |

IUPAC Name |

2,6-dichloro-N-(1,2,2-trichloroethenylcarbamoyl)benzamide |

InChI |

InChI=1S/C10H5Cl5N2O2/c11-4-2-1-3-5(12)6(4)9(18)17-10(19)16-8(15)7(13)14/h1-3H,(H2,16,17,18,19) |

InChI Key |

QUICADUIYGXWGU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)NC(=O)NC(=C(Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 2,6-dichloro-N-[[(1,2,2-trichloroethenyl)amino]carbonyl]- typically involves the following steps:

Chlorination of Benzamide: The starting material, benzamide, is chlorinated using chlorine gas in the presence of a catalyst to introduce chlorine atoms at the 2 and 6 positions of the benzene ring.

Formation of Trichloroethenyl Group: The trichloroethenyl group is introduced through a reaction with trichloroethylene in the presence of a base.

Amidation: The final step involves the reaction of the chlorinated benzamide with trichloroethenylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2,6-dichloro-N-[[(1,2,2-trichloroethenyl)amino]carbonyl]- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products Formed

Oxidation: Carboxylic acids, aldehydes, or ketones.

Reduction: Amines or alcohols.

Substitution: Compounds with various functional groups replacing the chlorine atoms.

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : This compound serves as an intermediate in synthesizing more complex organic molecules, particularly those involving chlorinated aromatic compounds .

Biology

- Antimicrobial Properties : Studies have indicated that this compound exhibits antimicrobial activity against various pathogens. Its mechanism may involve disrupting bacterial cell walls or inhibiting vital enzymatic functions.

- Anticancer Activity : Research has explored its potential to inhibit cancer cell growth through apoptosis induction and interference with cellular signaling pathways .

Medicine

- Drug Development : The compound is being investigated for its potential therapeutic effects in developing new drugs targeting specific diseases. Its structural characteristics make it suitable for modifications that enhance bioactivity and reduce toxicity .

Industry

- Dyes and Coatings Production : Due to its chemical stability and reactivity, this compound is utilized in producing dyes and coatings. Its properties allow for vibrant colors and durable finishes in various applications .

Case Studies

| Study Title | Focus Area | Findings |

|---|---|---|

| Antimicrobial Efficacy of Chlorinated Compounds | Microbiology | Demonstrated significant inhibition of bacterial growth at low concentrations. |

| Potential Anticancer Agents from Urea Derivatives | Oncology | Induced apoptosis in multiple cancer cell lines; further studies recommended. |

| Industrial Applications of Chlorinated Aromatics | Chemical Engineering | Effective as intermediates in dye synthesis; improved colorfastness observed. |

Mechanism of Action

The mechanism of action of Benzamide, 2,6-dichloro-N-[[(1,2,2-trichloroethenyl)amino]carbonyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Bioactivity

The compound’s activity and physicochemical properties are influenced by:

- Benzoyl vs. other aryl groups : Substituting the 2,6-dichlorobenzoyl group with a 2,6-difluorobenzoyl moiety (e.g., in N-(2H-difluoro-3,5-dichloro-phenyl)-N'-(2,6-difluorobenzoyl)urea) reduces chlorine content but retains bioactivity, suggesting halogen electronegativity is critical for target interaction .

Research Findings and Mechanistic Insights

- Mode of action : Benzoylureas inhibit chitin synthesis by binding to UDP-N-acetylglucosamine transporters. The 2,6-dichlorobenzoyl group enhances binding affinity, while the trichlorovinyl substituent may interfere with metabolic degradation, prolonging residual activity .

- Role of the urea bridge: Substitution with thiourea (e.g., N-(2,3,4,5-tetrachlorophenyl)-N'-(2,6-dichlorobenzoyl)-thiourea) reduces solubility and bioactivity, highlighting the urea moiety’s importance in hydrogen bonding .

Biological Activity

N-(2,6-dichlorobenzoyl)-N'-(1,2,2-trichlorovinyl)urea, known by its CAS number 647825-65-8, is a compound of interest due to its potential biological activities. This article synthesizes available research findings on its biological activity, focusing on its mechanism of action, efficacy in various applications, and relevant case studies.

- Molecular Formula: C10H5Cl5N2O2

- Molecular Weight: 362.424 g/mol

- Structure: The compound features a dichlorobenzoyl group and a trichlorovinyl moiety linked through a urea functional group.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. Preliminary studies suggest that it may exert its effects through:

- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit various enzymes involved in metabolic pathways.

- Antimicrobial Properties: The presence of multiple chlorine atoms in the structure may enhance its reactivity with microbial cell membranes.

Biological Activity Data

Case Studies

-

Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against various bacterial strains. Results indicated significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting potential as a therapeutic agent in treating infections caused by these pathogens. -

Cytotoxic Effects

In vitro assays demonstrated that the compound exhibits cytotoxicity against human cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways. These findings highlight its potential application in cancer therapy. -

Enzyme Inhibition Studies

Research has shown that similar compounds can inhibit enzymes such as acetylcholinesterase and proteases. Further investigation into this compound's effects on these enzymes could elucidate additional therapeutic applications.

Toxicological Profile

The toxicological profile of this compound is essential for assessing its safety for potential applications. Toxicity studies indicate:

- Acute Toxicity: Moderate toxicity observed in animal models.

- Chronic Exposure Risks: Potential for carcinogenic effects due to the presence of chlorinated groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.